3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the benzotriazine core with a pyridin-3-ylmethyl halide or similar reagent.
Formation of the Propanamide Moiety: The final step involves the amidation reaction to introduce the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.
Reduction: Reduction reactions can also occur, potentially affecting the oxo group or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized benzotriazine derivative, while reduction could lead to a reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, benzotriazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide would need to be determined through experimental studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores.
Pyridine Derivatives: Compounds containing pyridine rings.
Amide Derivatives: Compounds with amide functional groups.
Uniqueness
The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-9-21-16(23)13-5-1-2-6-14(13)19-20-21/h1-6,8,10H,7,9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXEXNTOKSNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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